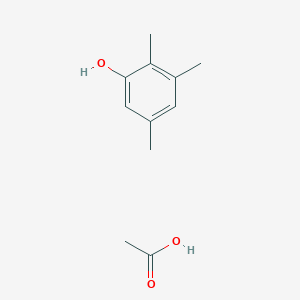

Acetic acid;2,3,5-trimethylphenol

Description

Significance of Methylated Phenols in Organic Chemistry and Related Fields

Methylated phenols, including 2,3,5-trimethylphenol (B45783), are a class of organic compounds that have garnered considerable attention in organic chemistry and associated disciplines. Their utility stems from the presence of both a hydroxyl group and methyl groups on the aromatic ring, which imparts a unique combination of reactivity and physical properties. guidechem.com These compounds serve as valuable intermediates in the synthesis of more complex molecules. guidechem.comontosight.ai For instance, 2,3,5-trimethylphenol is a precursor in the synthesis of aromatic retinoids, which are used in dermatological applications.

The strategic placement of methyl groups on the phenol (B47542) ring influences the electron density of the aromatic system and the acidity of the hydroxyl group. britannica.com This, in turn, dictates the regioselectivity of various chemical reactions. The methyl groups can also participate in reactions, further expanding the synthetic possibilities. guidechem.com In the broader context of organic chemistry, methylated phenols are instrumental in the development of new materials, such as plastics and resins, and are used in the production of dyes and pigments. ontosight.ai

The physical properties of methylated phenols are also noteworthy. The presence of the hydroxyl group allows for hydrogen bonding, leading to higher boiling points and greater water solubility compared to their non-hydroxylated counterparts. britannica.com The degree of methylation and the isomeric substitution pattern fine-tune these properties.

Overview of Key Chemical Transformations Involving 2,3,5-Trimethylphenol

2,3,5-Trimethylphenol undergoes a variety of chemical transformations, making it a versatile building block in organic synthesis. These reactions primarily involve the hydroxyl group and the aromatic ring.

One of the fundamental reactions is etherification . For example, 2,3,5-trimethylphenol can be reacted with dimethyl carbonate in the presence of a manganese catalyst at elevated temperatures to yield its methylated ether derivative. guidechem.com This transformation highlights the reactivity of the hydroxyl group.

Another important transformation is oxidation . The selective oxidation of a related isomer, 2,3,6-trimethylphenol (B1330405), to produce 2,3,5-trimethyl-1,4-benzoquinone is a critical step in the synthesis of Vitamin E. rsc.org This suggests that 2,3,5-trimethylphenol itself can be a substrate for various oxidation reactions, leading to the formation of quinone-type structures.

Furthermore, 2,3,5-trimethylphenol can undergo rearrangement reactions . For instance, it can be synthesized from 2,3,6-trimethylphenol through a rearrangement reaction catalyzed by aluminum trihalide. google.com This demonstrates the ability to interconvert between different isomers of trimethylphenol.

The hydroxyl group of 2,3,5-trimethylphenol can also be converted into other functional groups. For example, it can be used to synthesize 2,3,5-trimethylphenyl methylcarbamate, an insecticide. foodb.canih.gov This involves the reaction of the phenol with a carbamoylating agent.

The synthesis of 2,3,5-trimethylphenol itself can be achieved through the alkylation of phenol with methanol (B129727) using a suitable catalyst. ontosight.ai This process, however, can lead to a mixture of methylated products. google.com

Below is an interactive data table summarizing some key transformations of 2,3,5-trimethylphenol.

Contextualization of Acetic Acid and its Derivatives in 2,3,5-Trimethylphenol Chemistry

Acetic acid (CH₃COOH) and its derivatives are pivotal reagents in the chemistry of phenols, including 2,3,5-trimethylphenol. wikipedia.org The primary reaction between a phenol and acetic acid is esterification , which results in the formation of a phenyl acetate (B1210297) ester. britannica.com

In the case of 2,3,5-trimethylphenol, its reaction with acetic acid or, more commonly, a more reactive derivative like acetyl chloride or acetic anhydride (B1165640), would yield 2,3,5-trimethylphenyl acetate . This esterification reaction is a standard transformation of the phenolic hydroxyl group. wikipedia.org The reaction is typically catalyzed by an acid or a base.

Acetic acid derivatives can also be more complex. For example, 2-(3,4,5-trimethylphenyl)acetic acid is a structural analog of bioactive phenylacetic acid derivatives. While this specific compound is an isomer of a derivative of 2,3,5-trimethylphenol, it highlights the interest in acetic acid moieties attached to trimethylphenyl rings for potential applications in medicinal chemistry.

Furthermore, acetic acid can serve as a solvent or a catalyst in various reactions involving phenols. Its acidic nature can protonate reactants and facilitate certain reaction pathways. wikipedia.org The use of acetic acid and its derivatives is a fundamental aspect of organic synthesis, and their application in the chemistry of 2,3,5-trimethylphenol provides a versatile tool for chemists to modify and functionalize this important methylated phenol.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34649-27-9 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

acetic acid;2,3,5-trimethylphenol |

InChI |

InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)8(3)9(10)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |

InChI Key |

PUOYYXNJLIHDNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)C.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Involving 2,3,5 Trimethylphenol

Synthesis of 2,3,5-Trimethylphenol (B45783)

The selective introduction of three methyl groups onto a phenol (B47542) ring at the 2, 3, and 5 positions requires carefully controlled reaction conditions and catalyst selection.

One effective method for synthesizing 2,3,5-trimethylphenol involves the rearrangement of other trimethylphenol isomers. A patented process describes the synthesis of 2,3,5-trimethylphenol starting from 2,3,6-trimethylphenol (B1330405). This reaction is carried out in the presence of an aluminum trihalide catalyst, such as aluminum chloride or aluminum bromide. The rearrangement is driven by the thermodynamic stability of the product isomer under the reaction conditions. The process is highlighted by its operational simplicity and high yield of a high-purity product.

A typical procedure involves reacting 2,3,6-trimethylphenol with an aluminum trihalide in a suitable solvent. The molar ratio of the aluminum trihalide to the starting trimethylphenol is a critical parameter, typically ranging from 1:1 to 3:1. The reaction can be promoted by the addition of an anhydrous hydrogen halide.

Table 1: Rearrangement Reaction for 2,3,5-Trimethylphenol Synthesis

| Starting Material | Catalyst | Molar Ratio (Catalyst:Substrate) | Promoter | Product | Purity | Reference |

| 2,3,6-Trimethylphenol | Aluminum trihalide (e.g., AlCl₃) | 1:1 to 3:1 | Anhydrous hydrogen halide | 2,3,5-Trimethylphenol | >99% |

The direct alkylation or methylation of phenol or cresol (B1669610) precursors presents a more direct but often less selective route to 2,3,5-trimethylphenol. The primary challenge lies in controlling the position of the incoming methyl groups.

The gas-phase methylation of m-cresol (B1676322) with methanol (B129727) over metal oxide catalysts is a common method for producing trimethylphenols. However, these reactions often selectively yield 2,3,6-trimethylphenol, particularly with ortho-selective catalysts like iron oxide modified with other metal oxides (e.g., Zn, Cr, Sn, Mg, Si).

Similarly, the methylation of phenol with methanol over various catalysts, such as alumina (B75360) or promoted magnesium oxide, tends to favor the formation of o-cresol (B1677501) and 2,6-xylenol, with 2,3,6-trimethylphenol as a potential subsequent product. The synthesis of the 2,3,5-isomer via this route is not favored and is often a minor byproduct.

One patent mentions the possibility of obtaining 2,3,5-trimethylphenol from the alkylation of 3,5-xylenol, although disproportionation can lead to a mixture of products. Another source suggests that 2,3,5-trimethylphenol can be synthesized from 1,2,4-trimethylbenzene (B165218), though detailed methodologies are not provided.

Achieving high selectivity for 2,3,5-trimethylphenol through direct trimethylation remains a significant challenge. Research into advanced catalytic systems is ongoing. While direct methylation of phenol or cresols often leads to other isomers, the use of specific zeolites or modified metal oxide catalysts under optimized conditions could potentially steer the reaction towards the desired 2,3,5-trimethylphenol product. However, specific, high-yield methods for this selective trimethylation are not yet well-documented in publicly available literature.

Synthesis of 2,3,5-Trimethylphenol Derivatives with Acetic Acid Moieties

The hydroxyl group of 2,3,5-trimethylphenol can be readily derivatized, with esterification being a common transformation.

The reaction of 2,3,5-trimethylphenol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, yields 2,3,5-trimethylphenyl acetate (B1210297). This esterification can be performed under various conditions, with or without a catalyst.

The acetylation of phenols, including sterically hindered ones like 2,3,5-trimethylphenol, can be effectively catalyzed by a range of catalysts. General methods for the acetylation of phenols using acetic anhydride often proceed under mild, solvent-free conditions.

For hindered phenols, such as 2,4,6-trimethylphenol (B147578), studies have shown that catalysts like Ni/SiO₂ can be effective, although they may require higher catalyst loading and temperatures to achieve good conversion due to steric hindrance around the hydroxyl group. This suggests that similar conditions could be applicable for the acetylation of 2,3,5-trimethylphenol.

The reaction between a phenol and an acyl chloride, like ethanoyl chloride, is typically more vigorous than with a carboxylic acid and often proceeds at room temperature to form the corresponding ester and hydrogen chloride. The reactivity of the phenolic -OH group is influenced by the benzene (B151609) ring. The use of a base, such as triethylamine (B128534) or pyridine (B92270), is common in these reactions to neutralize the HCl byproduct.

Various catalysts have been reported for the acetylation of phenols, including zeolites (H-FER), silica (B1680970) sulfate, and other solid acids, which offer the advantages of being reusable and environmentally benign.

Table 2: Catalytic Acetylation of Phenols

| Phenol Substrate | Acetylating Agent | Catalyst | Reaction Conditions | Product | Conversion/Yield | Reference |

| 2,4,6-Trimethylphenol | Acetic Anhydride | 10% Ni/SiO₂ | 100°C, 10 h | 2,4,6-Trimethylphenyl acetate | 75% conversion | |

| Phenols/Alcohols | Acetic Anhydride | Zeolite H-FER | Solvent-free | Acetylated products | Excellent yields | |

| Phenols/Alcohols | Acetic Anhydride | Silica Sulfate | Room temp. or reflux | Acetylated products | High yields | |

| Phenol | Ethanoyl Chloride | None | Room temperature | Phenyl ethanoate | - |

Esterification Reactions to Form 2,3,5-Trimethylphenyl Acetate

Mechanistic Aspects of Ester Formation

The formation of an ester from 2,3,5-trimethylphenol and acetic acid, a process known as esterification, typically proceeds under acidic conditions. This reaction is a type of nucleophilic acyl substitution. The general mechanism can be broken down into several key steps. libretexts.orgmasterorganicchemistry.com

Initially, the carbonyl oxygen of acetic acid is protonated by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The hydroxyl group of 2,3,5-trimethylphenol then acts as the nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org

Following the nucleophilic attack, a proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the intermediate. This step creates a good leaving group, water. The intermediate then collapses, reforming the carbonyl double bond and expelling the water molecule. Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, 2,3,5-trimethylphenyl acetate. libretexts.orgmasterorganicchemistry.com The entire process is reversible, and the equilibrium can be shifted toward the product by removing water as it is formed. researchgate.net

Etherification and Carboxylation to Form (2,3,5-Trimethylphenoxy)acetic Acid

(2,3,5-Trimethylphenoxy)acetic acid is an important derivative synthesized from 2,3,5-trimethylphenol through a combination of etherification and carboxylation steps. sigmaaldrich.com This synthesis is a crucial pathway for creating phenoxyacetic acid structures.

Nucleophilic Substitution Reactions in Phenoxyacetic Acid Synthesis

The synthesis of (2,3,5-trimethylphenoxy)acetic acid is typically achieved via a nucleophilic substitution reaction, often resembling the Williamson ether synthesis. The process begins with the deprotonation of 2,3,5-trimethylphenol by a base to form the corresponding 2,3,5-trimethylphenoxide ion. This phenoxide ion is a potent nucleophile.

The phenoxide then reacts with an alkyl halide containing a carboxylate group or a precursor to it, such as ethyl bromoacetate. mdpi.com In this step, the nucleophilic phenoxide attacks the electrophilic carbon atom of the ethyl bromoacetate, displacing the bromide ion in an SN2 reaction. This forms the ether linkage and results in the ester, ethyl (2,3,5-trimethylphenoxy)acetate. mdpi.com

The final step is the hydrolysis of the ester group. This is typically carried out by treating the ethyl ester with an aqueous base, such as sodium hydroxide, followed by acidification. The hydrolysis converts the ethyl ester into the desired carboxylic acid, (2,3,5-trimethylphenoxy)acetic acid. mdpi.com

Oxidative Transformations of 2,3,5-Trimethylphenol

2,3,5-Trimethylphenol can undergo oxidative transformations to yield valuable quinone structures, which are important precursors in various industrial syntheses.

Conversion to 2,3,5-Trimethylbenzoquinone

A key oxidative transformation of 2,3,5-trimethylphenol is its conversion to 2,3,5-trimethylbenzoquinone. researcher.life This quinone is a critical intermediate in the synthesis of Vitamin E (α-tocopherol), making its efficient production a significant area of research. google.comgoogle.com The oxidation process can be achieved through several methods, including catalytic and electrochemical pathways.

Catalytic Oxidation Using Hydrogen Peroxide and Metal Catalysts in Acetic Acid Media

The catalytic oxidation of 2,3,5-trimethylphenol using hydrogen peroxide (H₂O₂) as a clean oxidant is an environmentally favorable method. This reaction is often facilitated by various metal catalysts in an acidic medium like acetic acid.

Research has demonstrated the effectiveness of heterogeneous catalysts, such as spinel CuCo₂O₄, for this transformation. epa.gov In one study, using a spinel CuCo₂O₄ catalyst, a high selectivity of 80% for 2,3,5-trimethylbenzoquinone was achieved with 100% conversion of 2,3,5-trimethylphenol under mild conditions. researchgate.net Other catalytic systems, including cobalt chelate complexes and TiO₂-SiO₂ aerogels, have also been investigated for the oxidation of trimethylphenols. google.comepa.gov The reaction mechanism is believed to involve the formation of an active intermediate on the metal center of the catalyst, which then facilitates the oxidation of the phenol to a phenoxyl radical. epa.gov

| Starting Material | Catalyst | Oxidant | Conversion (%) | Selectivity for TMBQ (%) | Reference |

|---|---|---|---|---|---|

| 2,3,5-Trimethylphenol | Spinel CuCo₂O₄ | H₂O₂ | 100 | 80 | epa.govresearchgate.net |

| 2,3,6-Trimethylphenol | TiO₂-SiO₂ aerogel | H₂O₂ | - | - | epa.gov |

| 2,3,5-Trimethylphenol | Cobalt chelate complex | O₂ | - | - | google.com |

Electrochemical Oxidation Pathways

Electrochemical methods offer an alternative route for the oxidation of 2,3,5-trimethylphenol. The general mechanism for the electrochemical oxidation of phenols involves the initial transfer of an electron at the anode surface to form a phenoxyl radical. trentu.ca

For 2,3,5-trimethylphenol, this initial one-electron oxidation would generate the corresponding 2,3,5-trimethylphenoxyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. Subsequent oxidation steps and rearrangement of this radical intermediate lead to the formation of the final product, 2,3,5-trimethylbenzoquinone. trentu.ca The specific pathway can be influenced by factors such as the electrode material, solvent, and supporting electrolyte. This method avoids the need for chemical oxidants and can offer high selectivity under optimized conditions. trentu.ca

Formation of 2,3,5-Trimethylhydroquinone through Reduction Pathways

2,3,5-Trimethylhydroquinone (TMHQ), a crucial intermediate in the synthesis of Vitamin E (α-tocopherol), can be effectively synthesized from 2,3,5-trimethylphenol. google.com One prominent pathway involves the oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethyl-p-benzoquinone, which is subsequently hydrogenated to yield the desired 2,3,5-trimethylhydroquinone. google.com

This two-step process has been improved by utilizing a cobalt chelate catalyst complex in a dimethylformamide solvent for the initial oxidation with oxygen. google.com Following the oxidation, the reaction mixture containing 2,3,5-trimethyl-p-benzoquinone is treated with di-n-butyl ether and water. This facilitates the separation of the product into a di-n-butyl ether phase, while the cobalt catalyst precipitates and the dimethylformamide solvent remains in an aqueous phase. The separated di-n-butyl ether phase, now containing the 2,3,5-trimethyl-p-benzoquinone, is then subjected to catalytic hydrogenation in the presence of a noble metal catalyst, with di-n-butyl ether acting as the solvent, to produce 2,3,5-trimethylhydroquinone. google.com

Alternatively, studies have explored the direct oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylhydroquinone and 2,3,5-trimethylbenzoquinone using hydrogen peroxide as the oxidant and cobalt-based solid catalysts. conicet.gov.ar The use of a cobalt tungstate (B81510) complex supported on ZSM-5 zeolites has shown to be an efficient catalyst for this transformation under mild conditions. conicet.gov.ar

The table below summarizes the key aspects of these synthetic pathways.

| Starting Material | Reagents and Catalysts | Intermediate | Final Product |

| 2,3,5-Trimethylphenol | 1. O₂, Cobalt chelate complex, Dimethylformamide2. H₂, Noble metal catalyst, di-n-butyl ether | 2,3,5-Trimethyl-p-benzoquinone | 2,3,5-Trimethylhydroquinone |

| 2,3,5-Trimethylphenol | H₂O₂, Cobalt-based solid catalysts (e.g., CoW₁₂-ZSM-5) | 2,3,5-Trimethylbenzoquinone | 2,3,5-Trimethylhydroquinone |

Dearomatization Reactions and Quinol Synthesis

Dearomatization reactions represent a powerful strategy in organic synthesis, transforming planar aromatic compounds into three-dimensional structures. nih.gov In the context of 2,3,5-trimethylphenol, dearomatization can lead to the formation of quinols. The oxidation of phenols can proceed through various pathways, including the formation of quinones and quinone methides. youtube.com

Oxidative dearomatization of phenols, particularly para-substituted phenols, can yield para-quinols. nih.gov While specific examples detailing the direct dearomatization of 2,3,5-trimethylphenol to a quinol derivative were not prevalent in the searched literature, the general principles of phenol dearomatization are applicable. These reactions often involve oxidants that facilitate the formation of cyclohexadienones, which are key intermediates in the synthesis of quinols. youtube.com

Other Derivatization Reactions of 2,3,5-Trimethylphenol

Lactamomethylation Reactions

Information specifically detailing the lactamomethylation reactions of 2,3,5-trimethylphenol was not available in the provided search results. This type of reaction typically involves the introduction of a lactamomethyl group onto a substrate.

Phthalocyanine (B1677752) Synthesis Utilizing Trimethylphenoxy Moieties

2,3,5-Trimethylphenol serves as a precursor for the synthesis of phthalonitriles containing a trimethylphenoxy group. These phthalonitriles are then used in the synthesis of phthalocyanines, which are large, aromatic, macrocyclic compounds with a wide range of applications. researchgate.netresearchgate.net

The synthesis involves the reaction of a starting material like 4-bromo-5-nitrophthalonitrile with 2,3,5-trimethylphenol to introduce the trimethylphenoxy fragment. researchgate.net The resulting phthalonitrile (B49051) derivative can then undergo cyclotetramerization, often referred to as the "nitrile" method, to form the phthalocyanine ring. researchgate.net This process can be used to synthesize both metal-free phthalocyanines and their metal complexes with elements like zinc and magnesium. researchgate.net

Similarly, 4-(2,3,5-trimethylphenoxy)phthalonitrile can be synthesized and subsequently used to create peripherally substituted copper (II) and cobalt (II) phthalocyanines. researchgate.net The synthesis of these metal phthalocyanines involves treating the dinitrile derivative with the corresponding anhydrous metal chloride in a suitable solvent like n-pentanol under an inert atmosphere. researchgate.net The introduction of the bulky trimethylphenoxy groups can enhance the solubility of the resulting phthalocyanines in organic solvents. researchgate.net

The table below outlines the synthesis of phthalocyanines incorporating the 2,3,5-trimethylphenoxy moiety.

| Phthalonitrile Precursor | Metal Salt (for metallophthalocyanines) | Resulting Phthalocyanine |

| Phthalonitrile with 2,3,5-trimethylphenoxy and nitro groups | Zinc and Magnesium salts | Tetrakis-2,9,16,24-(2,3,5-trimethylphenoxy)tetrakis-3,10,17,25-nitrophthalocyanine and its Zn/Mg complexes |

| 4-(2,3,5-trimethylphenoxy)phthalonitrile | Anhydrous CuCl₂ or CoCl₂ | 2(3),9(10),16(17),23(24)-Tetrakis-(2,3,5-trimethylphenoxy) copper(II) phthalocyanine and cobalt(II) phthalocyanine |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for probing the functional groups and intermolecular interactions within a molecular complex.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different vibrational modes.

For the acetic acid component, characteristic vibrational bands are observed. The stretching vibrations of the carbonyl group (C=O) typically appear at 1755 cm⁻¹ and 1703 cm⁻¹. researchgate.net A broad peak observed near 3000 cm⁻¹ is characteristic of the O-H stretching vibration, confirming the presence of the carboxylic acid group. researchgate.net The asymmetric deformation of the methyl (CH₃) group is found around 1400 cm⁻¹, and the C-O stretching vibration is assigned to a peak at 1252 cm⁻¹. researchgate.net

In the case of 2,3,5-trimethylphenol (B45783) , the FTIR spectrum is characterized by vibrations of the phenol (B47542) ring and its substituents. chemicalbook.com The data from the National Institute of Standards and Technology (NIST) provides a reference IR spectrum for this compound. nist.govnist.gov Key absorptions include the O-H stretching of the phenolic hydroxyl group and various C-H and C-C stretching and bending modes of the aromatic ring and methyl groups.

When acetic acid and 2,3,5-trimethylphenol form a complex, typically through hydrogen bonding between the carboxylic acid of acetic acid and the hydroxyl group of the phenol, shifts in these characteristic vibrational frequencies are expected. The O-H stretching bands of both molecules would be particularly affected, often broadening and shifting to lower wavenumbers, indicating the formation of a strong hydrogen bond. The C=O stretching frequency of acetic acid may also shift upon complexation.

Table 1: Characteristic FTIR Peaks for Acetic Acid

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretching | 1755, 1703 researchgate.net |

| O-H Stretching | ~3000 (broad) researchgate.net |

| CH₃ Asymmetric Deformation | 1400 researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

For acetic acid , the ¹H NMR spectrum is simple, showing a singlet for the methyl protons (CH₃) and a broader singlet for the acidic proton (COOH). The chemical shift of the acidic proton can vary depending on the solvent and concentration.

The ¹H NMR spectrum of 2,3,5-trimethylphenol is more complex. chemicalbook.com It shows distinct signals for the three methyl groups and the two aromatic protons. The chemical shifts of these protons provide insight into the electronic environment of the phenol ring.

In the spectrum of the complex, the most significant change would be observed for the acidic proton of acetic acid and the phenolic proton of 2,3,5-trimethylphenol. The formation of a hydrogen bond would lead to a downfield shift of these proton signals, and their chemical shifts would become concentration-dependent.

Table 2: Representative ¹H NMR Chemical Shifts

| Compound | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| Acetic Acid | CH₃ | ~2.1 |

| Acetic Acid | COOH | ~11.5 (variable) |

| 2,3,5-Trimethylphenol | Aromatic CH | Multiple signals |

| 2,3,5-Trimethylphenol | CH₃ | Multiple signals |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

The ¹³C NMR spectrum of acetic acid exhibits two signals: one for the methyl carbon (CH₃) and one for the carboxyl carbon (COOH). hmdb.ca

For 2,3,5-trimethylphenol , the ¹³C NMR spectrum shows nine distinct signals corresponding to the nine carbon atoms in the molecule, including the six aromatic carbons and the three methyl carbons. chemicalbook.com The chemical shifts of the aromatic carbons are indicative of the substitution pattern on the benzene (B151609) ring.

Upon formation of the complex, shifts in the ¹³C NMR signals, particularly for the carbons involved in or near the hydrogen bonding site (the carboxyl carbon of acetic acid and the phenolic carbon of 2,3,5-trimethylphenol), would be expected.

Table 3: Representative ¹³C NMR Chemical Shifts

| Compound | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| Acetic Acid | CH₃ | ~20 |

| Acetic Acid | COOH | ~177 |

| 2,3,5-Trimethylphenol | Aromatic C | Multiple signals |

2D NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the acetic acid-2,3,5-trimethylphenol complex, COSY would be used to confirm the connectivity between the aromatic protons on the trimethylphenol ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu HSQC is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. nih.gov For the complex, it would definitively link each aromatic and methyl proton signal of the trimethylphenol moiety to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structural fragments of organic compounds. For the parent compound, 2,3,5-trimethylphenol, the molecular formula is C₉H₁₂O, corresponding to a monoisotopic molecular weight of approximately 136.09 Da. nist.govnist.govfoodb.ca Electron ionization mass spectrometry of 2,3,5-trimethylphenol reveals a characteristic fragmentation pattern that can be used for its identification. nist.gov

In the context of more complex derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) spectrometry is employed. This technique is particularly useful for large, non-volatile molecules like phthalocyanines. Research on phthalocyanines substituted with 2,3,5-trimethylphenoxy groups has utilized MALDI-TOF MS to confirm the successful synthesis and determine the molecular weights of the target macrocyclic compounds. researchgate.net For instance, the characterization of 4-(2,3,5-trimethylphenoxy)phthalonitrile, a key precursor for these phthalocyanines, was accomplished using mass spectrometry alongside other spectroscopic methods. researchgate.net Similarly, tetrakis-2,9,16,24-(2,3,5-trimethylphenoxy)tetrakis-3,10,17,25-nitrophthalocyanine and its metal complexes with zinc and magnesium have been successfully characterized using MALDI-TOF spectrometry. researchgate.netcyberleninka.ru

The fragmentation of a molecular ion in a mass spectrometer results in smaller, charged fragments and uncharged radicals. libretexts.org The uncharged particles are not detected. libretexts.org The stability of the resulting carbocations influences the fragmentation pattern; splits that produce more stable secondary or tertiary carbocations are generally favored. libretexts.org

| Compound | Molecular Formula | Molecular Weight (Da) | Analytical Method |

|---|---|---|---|

| 2,3,5-Trimethylphenol | C₉H₁₂O | 136.191 | Calculated/MS |

| 4-(2,3,5-trimethylphenoxy)phthalonitrile | C₁₇H₁₄N₂O | 262.31 | MS |

| Tetrakis-(2,3,5-trimethylphenoxy) substituted Phthalocyanine (B1677752) Metal Complexes (e.g., Zn, Mg) | Complex | > 1000 | MALDI-TOF MS |

X-ray Single Crystal Diffraction for Solid-State Molecular Geometry

The molecular structure of the phthalocyanine precursor, 4-(2,3,5-trimethylphenoxy)phthalonitrile, has been determined using X-ray single crystal diffraction. researchgate.net This analysis provided the experimental molecular geometric parameters. researchgate.net Furthermore, these experimental findings were compared with theoretical values obtained from computational chemistry, specifically using Density Functional Theory (DFT) calculations with the B3LYP method and 6-311G(d,p) basis set, showing a good correlation between the observed solid-state structure and the computed ground-state geometry. researchgate.net Such studies are crucial for understanding how the substituent groups influence the crystal packing and molecular architecture, which in turn affects the material's properties.

| Compound | Analytical Technique | Key Findings |

|---|---|---|

| 4-(2,3,5-trimethylphenoxy)phthalonitrile | X-ray Single Crystal Diffraction | Determination of solid-state molecular geometry (bond lengths, angles). researchgate.net |

| 4-(2,3,5-trimethylphenoxy)phthalonitrile | Density Functional Theory (DFT) | Computation of optimized molecular structure for comparison with experimental data. researchgate.net |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions, particularly in phthalocyanine derivatives

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions in molecules, especially highly conjugated systems like phthalocyanines. Phthalocyanine derivatives are known for their intense and characteristic absorptions in the visible and UV regions of the electromagnetic spectrum. researchgate.net

Phthalocyanines typically exhibit two main absorption regions:

The Q band: A strong absorption in the visible region, typically between 600-700 nm, which is responsible for the characteristic blue-green color of these compounds. researchgate.net

The B band (or Soret band): An intense absorption in the near-UV region, around 275-400 nm. researchgate.net

Studies on novel copper (CuPc) and cobalt (CoPc) phthalocyanines peripherally substituted with 2,3,5-trimethylphenoxy moieties have detailed their electronic absorption spectra in various solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607) (CHCl₃). researchgate.net The position and shape of the Q band are sensitive to the central metal ion, solvent, and aggregation state of the molecules. researchgate.netcardiff.ac.uk For the studied Cu(II) and Co(II) phthalocyanines, the appearance of a single, narrow Q band indicated monomeric behavior in these solvents. researchgate.net The Q band for the Cu(II) derivative appeared at 678-685 nm, while for the Co(II) derivative, it was observed at 663-675 nm. researchgate.net The corresponding B bands were found at 339-348 nm and 326-335 nm, respectively. researchgate.net

In related research, zinc (ZnPc) and magnesium (MgPc) phthalocyanines containing both 2,3,5-trimethylphenoxy and nitro groups were synthesized and studied. researchgate.net It was found that the nature of the central metal had little effect on the Q band position in solvents like DMF and chloroform. researchgate.netcyberleninka.ru However, switching to a coordinating solvent like pyridine (B92270) resulted in a significant hypsochromic (blue) shift of the Q bands for the metal complexes. researchgate.netcyberleninka.ru

| Compound | Band | λmax (nm) | log ε |

|---|---|---|---|

| Copper (II) Phthalocyanine Derivative (CuPc) | B Band | 346 | 4.90 |

| Q Band | 681 | 5.16 | |

| Cobalt (II) Phthalocyanine Derivative (CoPc) | B Band | 330 | 4.88 |

| Q Band | 668 | 5.05 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are pivotal in determining the structural and electronic properties of chemical compounds.

Density Functional Theory (DFT) is a widely used computational method for investigating the structure and vibrational frequencies of molecules. chem-soc.si For constituents of the target compound, such as acetic acid, DFT calculations using models like B3LYP with a 6-31G(d,p) basis set have been shown to provide an optimal structure. chem-soc.si Such studies yield precise data on bond lengths and angles, which are crucial for defining the molecule's three-dimensional geometry. chem-soc.si Similar DFT methods are applied to phenolic compounds to obtain their minimum energy geometry and calculate various quantum chemical descriptors. researchgate.netkarazin.ua

For the acetic acid component, DFT calculations provide detailed geometric parameters. The results for bond lengths and angles show that specific functional and basis set combinations, like B3LYP/6-31G(d,p), can accurately predict the molecule's structure. chem-soc.si Interactions between acetic acid and other entities have also been examined at the B3LYP/6-31G(d, p) level, providing insights into structural stability and charge transfer properties. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.205 |

| C-O | 1.362 | |

| C-C | 1.509 | |

| O-H | 0.971 | |

| Bond Angle (°) | O=C-O | 125.6 |

| O-C-C | 110.8 | |

| C-O-H | 106.3 |

Data derived from studies on acetic acid. chem-soc.si

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, first-principles approach to calculating molecular properties without reliance on empirical parameters. The HF method, often used in conjunction with basis sets like 6-311+G(d,p), has been employed to investigate the molecular structure and electronic properties of phenoxyacetic acid derivatives and substituted phenols. karazin.uaresearchgate.net These calculations are instrumental in determining properties such as dipole moment, polarizability, and the distribution of electron charges within the molecule. researchgate.net By solving the Schrödinger equation through a series of approximations, the HF method offers a baseline for understanding the electronic behavior of complex organic molecules.

Vibrational Frequency Calculations and Assignments

Vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of molecules. chem-soc.siresearchgate.net For acetic acid, calculations at the B3LYP/6-31G(d,p) level have been performed, with each band frequency being assigned to a specific molecular motion. chem-soc.si It is common for calculated frequencies to be higher than experimental values, necessitating the use of empirical scaling factors to bring them into alignment with experimental measurements. chem-soc.si For instance, a scaling factor of 0.96145 has been used for the B3LYP/6-31G(d,p) model to correct the calculated C=O stretching frequency in acetic acid. chem-soc.si Similar theoretical vibrational spectroscopy investigations are conducted on phenolic compounds to analyze their structure and functional groups. researchgate.net

| Vibrational Mode | Calculated Frequency (Unscaled) | Scaled Frequency | Experimental Frequency |

|---|---|---|---|

| C=O stretching | 1855.23 | 1783.70 | 1788.00 |

Data derived from DFT B3LYP/6-31G(d,p) calculations on acetic acid. chem-soc.si

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. These simulations can model the interactions of molecules with their environment, such as a solvent. For example, MD simulations have been used to study water adsorption around small acetic acid aggregates, providing insights into the influence of temperature and water content on the system's behavior. The development of accurate molecular force fields is crucial for these simulations, and resources like the Automated Topology Builder (ATB) facilitate this process for biomolecular systems and organic molecules. uq.edu.au Such simulations can reveal dynamic processes like conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

DFT calculations are commonly used to determine HOMO and LUMO energies. nih.gov This analysis has been applied to various substituted phenols and acetic acid derivatives to understand their electronic structures and predict their chemical behavior. karazin.uaresearchgate.netmdpi.com The electronegativity and chemical hardness, which are derived from HOMO and LUMO energies, are also used to predict reactivity. mdpi.com

| Compound Type | EHOMO | ELUMO | Egap (LUMO-HOMO) |

|---|---|---|---|

| Substituted Phenol (B47542) 1 | -6.5 | -1.5 | 5.0 |

| Substituted Phenol 2 | -6.8 | -1.2 | 5.6 |

| Phenoxyacetic Acid Derivative | -7.1 | -0.9 | 6.2 |

Illustrative data based on typical values from computational studies of phenolic and acetic acid derivatives. karazin.uaresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with a specific activity or property. In the context of computational chemistry, descriptors for QSAR models are often derived from DFT calculations. These quantum chemical descriptors can include HOMO and LUMO energies, dipole moment, LogP, solvation energy, and molecular weight. scispace.com

For phenols and acetic acid derivatives, QSAR models have been developed using multiple linear regression (MLR) and other statistical methods. researchgate.netscispace.com These models use a set of calculated descriptors to predict the compound's properties. The statistical significance and predictive power of these models are rigorously validated. researchgate.netscispace.com Such studies demonstrate how computational descriptors can effectively quantify molecular features relevant to a compound's behavior.

| Descriptor Category | Examples |

|---|---|

| Quantum Chemical | HOMO Energy, LUMO Energy, Energy Gap, Dipole Moment, Chemical Hardness, Chemical Potential, Solvation Energy |

| Topological | Molecular Complexity, Valence Path Cluster, Topological Diameter |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molecular Weight |

Descriptors derived from studies on phenols and acetic acid derivatives. researchgate.netscispace.com

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between them. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. By examining the interactions between these localized orbitals, particularly the donor-acceptor interactions, a quantitative understanding of the electronic stabilization within a molecular system can be achieved.

In the context of the Acetic acid;2,3,5-trimethylphenol (B45783) complex, NBO analysis elucidates the nature and magnitude of the electronic interactions that contribute to the stability of the hydrogen-bonded system. The primary interaction is the hydrogen bond formed between the hydroxyl group of 2,3,5-trimethylphenol and the carbonyl oxygen of acetic acid, or between the carbonyl oxygen of acetic acid and the hydroxyl group of 2,3,5-trimethylphenol. The analysis focuses on the charge transfer from the lone pair of the proton acceptor to the antibonding orbital of the proton donor.

The stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO is a key parameter in NBO analysis. It is calculated using second-order perturbation theory and provides a quantitative measure of the strength of the interaction. A higher E(2) value indicates a stronger interaction.

For the Acetic acid;2,3,5-trimethylphenol complex, the most significant donor-acceptor interactions are expected to involve the lone pairs of the oxygen atoms and the antibonding orbitals of the O-H and C=O bonds. The lone pair on the carbonyl oxygen of acetic acid can act as a donor to the antibonding orbital of the O-H bond in 2,3,5-trimethylphenol (n(O) → σ(O-H)). Conversely, a lone pair on the hydroxyl oxygen of 2,3,5-trimethylphenol can donate to the antibonding π orbital of the carbonyl group in acetic acid (n(O) → π*(C=O)).

The following table presents a hypothetical but representative NBO analysis for the key electronic interactions in the this compound complex, based on typical values observed in similar hydrogen-bonded systems of phenols and carboxylic acids.

Table 1: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in the this compound Complex

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j) - E(i) (a.u.) | F(i,j) (a.u.) |

| LP (O) of Acetic Acid | σ(O-H) of 2,3,5-trimethylphenol | 25.45 | 0.85 | 0.082 |

| LP (O) of 2,3,5-trimethylphenol | π(C=O) of Acetic Acid | 5.12 | 0.28 | 0.038 |

| LP (O) of 2,3,5-trimethylphenol | σ(C-C) of Acetic Acid | 1.98 | 1.15 | 0.041 |

| σ (C-H) of Acetic Acid | σ(O-H) of 2,3,5-trimethylphenol | 0.75 | 1.30 | 0.029 |

| σ (O-H) of 2,3,5-trimethylphenol | σ*(C=O) of Acetic Acid | 0.55 | 1.50 | 0.025 |

Note: The data in this table is illustrative and based on computational studies of similar phenol-carboxylic acid complexes. E(2) is the stabilization energy, E(j) - E(i) is the energy difference between the acceptor and donor orbitals, and F(i,j) is the Fock matrix element between the NBOs.

Mechanistic and Kinetic Studies of Reactions

Elucidation of Reaction Mechanisms for Synthesis Pathways

The direct esterification of phenols with carboxylic acids, such as the reaction between 2,3,5-trimethylphenol (B45783) and acetic acid to form phenyl acetate (B1210297), is generally considered to be a slow and inefficient process. quora.com This is attributed to the reduced nucleophilicity of the phenolic hydroxyl group compared to that of aliphatic alcohols, as the lone pairs on the oxygen are delocalized into the aromatic ring. quora.com Consequently, more reactive derivatives of acetic acid, like acetic anhydride (B1165640) or acetyl chloride, are often employed for the acylation of phenols. quora.comnih.gov

However, acetic acid can participate in and influence other types of reactions involving phenols. For instance, in the context of C-H functionalization, theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding the role of acetic acid as a catalyst. nih.govacs.org These studies suggest that acetic acid can facilitate proton transfer steps within the reaction mechanism. In a hypothetical C-H functionalization of 2,3,5-trimethylphenol, acetic acid could act as a proton shuttle, enabling the activation of certain bonds and guiding the reaction toward a specific pathway. While direct experimental studies on this specific reaction may be limited, the principles derived from investigations of other phenolic compounds are applicable.

In the acylation of phenol (B47542) using acetic acid over solid acid catalysts, the reaction is proposed to proceed through the formation of an intermediate ester, which then rearranges to the acylated phenol. capes.gov.br This highlights that even when acetic acid is a reactant, the pathway is not always a straightforward condensation.

Kinetic Studies of Catalyzed Transformations

Kinetic studies of reactions involving phenols in the presence of acetic acid often reveal the complex role of the acid. Acetic acid can act as a solvent, a catalyst, or a reactant, and its effect on the reaction rate can be significant.

In the oxidation of phenols, where acetic acid is often used as a solvent, the polarity of the medium can influence the reaction rate. For some oxidation reactions, an increase in the solvent polarity has been observed to increase the reaction rate. researchgate.net Conversely, in other systems, a decrease in the dielectric constant of the solvent (making it less polar) can lead to a faster reaction, suggesting the involvement of ion-dipole interactions in the rate-determining step. researchgate.net

For the acid-catalyzed acylation of phenols, kinetic modeling has been employed to understand the reaction network. In the gas-phase acylation of phenol with acetic acid over a zeolite catalyst, the rate of formation of the desired product, o-hydroxyacetophenone, was found to be zero-order with respect to both phenol and acetic acid under certain conditions. rsc.org This suggests that the reaction rate is controlled by the transformation of an intermediate species on the catalyst surface. rsc.org

The following table summarizes the observed kinetic effects of acetic acid in representative phenol reactions.

| Reaction Type | Role of Acetic Acid | Observed Kinetic Effect | Reference |

| Oxidation of Phenols | Solvent | Rate can increase or decrease with solvent polarity, depending on the specific mechanism. | researchgate.net |

| Free Radical Reactions of Phenols | Co-solvent/Acid | Can decrease reaction rates by suppressing the formation of the more reactive phenoxide anion. | acs.org |

| Acid-Catalyzed Acylation | Reactant/Catalyst | Reaction order can be complex, sometimes zero-order with respect to acetic acid, indicating a surface-catalyzed mechanism. | rsc.org |

Role of Acetic Acid in Reaction Selectivity and Yield

In electrophilic substitution reactions, the solvent can influence the ortho/para selectivity. While specific studies on 2,3,5-trimethylphenol are not abundant, in the bromination of phenols, the use of acetic acid as a solvent can favor the formation of the para-brominated product. researchgate.net This is often attributed to the ability of acetic acid to form hydrogen bonds with the phenolic hydroxyl group, which can sterically hinder attack at the ortho positions.

In palladium-catalyzed C-H functionalization reactions of phenol derivatives, the presence and nature of an acidic additive can be critical for directing the reaction to a specific position (ortho, meta, or para). nih.gov For instance, the use of a weakly coordinating auxiliary derived from an acid can enable the functionalization of a remote C-H bond that would otherwise be unreactive. nih.gov

Furthermore, in the acylation of phenol with cyclic anhydrides in anhydrous acetic acid, phenyl acetate was surprisingly found to be the major product. nih.gov This was rationalized by the reaction of the cyclic anhydride with acetic acid to form acetic anhydride in situ, which is a more potent acylating agent for the phenol. nih.gov This demonstrates how acetic acid can indirectly influence product distribution by reacting with other reagents present in the mixture.

The table below illustrates the influence of acetic acid on selectivity in various phenol reactions.

| Reaction Type | Influence of Acetic Acid | Outcome | Reference |

| Bromination of Phenols | Solvent | Can increase para-selectivity. | researchgate.net |

| Pd-Catalyzed C-H Olefination | Part of Directing Group | Enables ortho- and meta-selectivity. | nih.gov |

| Acylation with Cyclic Anhydrides | Reactant with Reagent | Leads to the formation of phenyl acetate as the major product. | nih.gov |

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of intermediates and transition states. In reactions involving phenols and acetic acid, a variety of transient species have been proposed and studied, often through a combination of experimental techniques and computational methods like DFT.

For the bromination of phenols with N-bromosuccinimide, dienone intermediates have been proposed. researchgate.net The stability and rearrangement of these intermediates are influenced by the acidity of the medium, with the presence of acid promoting the formation of the thermodynamically more stable p-quinonoid form. researchgate.net

DFT calculations have proven to be a powerful tool for investigating the transition states of reactions involving acetic acid. nih.govresearchgate.net For esterification reactions, computational studies have explored cyclic transition states involving one or more molecules of the alcohol and carboxylic acid, revealing the energetics of different possible pathways. researchgate.net In acid-catalyzed reactions, DFT can model the protonation steps and the subsequent nucleophilic attack, identifying the rate-determining transition state and providing insights into the catalytic cycle. nih.gov

| Reaction Type | Investigated Intermediates | Investigated Transition States | Methods of Investigation | Reference |

| Phenol Oxidation | Catechol, Hydroquinone, p-Benzoquinone, Organic Acids | - | Experimental (e.g., chromatography) | nih.gov |

| Phenol Bromination | Bromocyclohexadienones (o- and p-quinonoid forms) | - | Experimental and Kinetic Studies | researchgate.net |

| Esterification | Tetrahedral Intermediates | Cyclic Transition States (4- or 6-membered) | Computational (DFT) | researchgate.net |

| Acid-Catalyzed Esterification | Protonated Carbonyl Species | Transition state for nucleophilic attack | Computational (DFT) | nih.gov |

Applications in Advanced Chemical Synthesis and Catalysis

Role as a Key Intermediate in Complex Chemical Syntheses

2,3,5-trimethylphenol (B45783) is a versatile precursor in the multi-step synthesis of various high-value organic compounds, from essential vitamins to specialized functional materials.

The key steps in this synthesis pathway are:

Oxidation: The synthesis often begins with an isomer, 2,3,6-trimethylphenol (B1330405), which is oxidized to produce 2,3,5-trimethyl-1,4-benzoquinone (TMBQ). pku.edu.cnrsc.orgresearchgate.net Alternatively, 2,3,5-trimethylphenol (TMP) can be directly oxidized to yield TMBQ and 2,3,5-trimethylhydroquinone (TMHQ). conicet.gov.arconicet.gov.ar This oxidation is a critical step, often employing oxidants like hydrogen peroxide or dioxygen in the presence of a catalyst. rsc.orgconicet.gov.arresearchgate.net

Reduction/Hydrogenation: The resulting TMBQ is then reduced (hydrogenated) to form 2,3,5-trimethylhydroquinone (TMHQ), the primary aromatic intermediate for the final condensation step. pku.edu.cnresearchgate.netacs.org

Condensation: TMHQ is condensed with isophytol (B1199701) in a Friedel-Crafts alkylation reaction, typically catalyzed by an acid, to form α-tocopherol. acrossbiotech.compku.edu.cngoogle.com

Acetylation: To enhance stability, the resulting α-tocopherol is often acetylated using reagents like acetic anhydride (B1165640) to produce α-tocopherol acetate (B1210297). google.com This final step highlights the connection between the trimethylphenol precursor and an acetylated end-product.

The industrial production of Vitamin E relies heavily on the efficient conversion of these key intermediates. acrossbiotech.comresearchgate.net

2,3,5-Trimethylphenol also serves as a starting material in the synthesis of certain retinoids, a class of compounds related to Vitamin A. It is specifically mentioned as a chemical intermediate used to synthesize Tretinoin. chemicalbook.com Retinoids like Tretinoin and Acitretin are characterized by a substituted cyclohexenyl ring and a polyene side chain. While detailed synthetic pathways directly from 2,3,5-trimethylphenol are proprietary and complex, its role as a foundational building block for constructing the substituted aromatic portion of related molecules is noted in chemical literature. chemicalbook.comnih.gov

Beyond vitamins and retinoids, 2,3,5-trimethylphenol is a valuable building block for other advanced organic compounds. nist.gov Its chemical structure, a phenol (B47542) with three methyl group substituents, allows for diverse chemical modifications.

An example of its application is in the synthesis of carbamate (B1207046) pesticides. 2,3,5-trimethylphenol is a precursor to 2,3,5-trimethylphenyl methylcarbamate, a component of the insecticide trimethacarb. nih.gov This demonstrates its utility in creating agrochemicals, which are complex, functional organic molecules. The synthesis of such specialized compounds relies on the reactivity of the phenolic group and the specific arrangement of the methyl substituents on the aromatic ring. nih.govchemsrc.com

Catalytic Applications

The reactivity of 2,3,5-trimethylphenol makes it a key substrate in studies of catalytic oxidation. Furthermore, its interaction with catalytic surfaces provides insights into heterogeneous catalysis.

The selective oxidation of 2,3,5-trimethylphenol is a widely researched catalytic reaction, primarily because its product, 2,3,5-trimethylbenzoquinone (TMBQ), is a crucial intermediate for Vitamin E synthesis. conicet.gov.arresearchgate.net The goal is to achieve high conversion of the phenol and high selectivity for the desired quinone product under environmentally benign conditions. researchgate.net

Various heterogeneous catalysts have been developed and studied for this purpose. Research focuses on optimizing reaction parameters such as temperature, solvent, and the molar ratio of oxidant to substrate to maximize yield. conicet.gov.arconicet.gov.ar For instance, using a cobalt-based catalyst supported on a ZSM-5 zeolite (CoW12-ZSM-5) with hydrogen peroxide as the oxidant at 60°C in methanol (B129727), a conversion of 83 mol% was achieved. conicet.gov.arconicet.gov.ar

| Catalyst System | Oxidant | Solvent | Temperature | Key Finding | Reference |

|---|---|---|---|---|---|

| CoW12-ZSM-5 | H₂O₂ | Methanol | 60 °C | Efficient for oxidizing TMP to TMBQ and TMHQ. An oxidant/substrate molar ratio of 5 was found to be optimal. | conicet.gov.arconicet.gov.ar |

| Spinel CuCo₂O₄ | H₂O₂ (aqueous) | Not specified | Mild conditions | Achieved 80% selectivity for TMBQ at 100% conversion of TMP. | researchgate.net |

| V₂O₅ supported on SBA-15 | Not specified | Not specified | Not specified | Demonstrates the use of mesoporous silica (B1680970) as a support for the catalytic oxygenation of TMP. | researchgate.net |

| Co-N-C materials | Dioxygen (O₂) | Not specified | 250-400 °C (pyrolysis) | High activity for oxidizing the isomer 2,3,6-trimethylphenol to TMBQ. | rsc.org |

In the field of heterogeneous catalysis, the support material upon which the active catalyst is dispersed can be as important as the catalyst itself. Studies involving the oxidation of trimethylphenols have provided valuable insights into these interactions.

For example, supporting a cobalt-based catalyst (K₆[CoW₁₂O₄₀]) on ZSM-5 zeolites was found to yield better results in the oxidation of 2,3,5-trimethylphenol than the unsupported catalyst. conicet.gov.ar In contrast, a different study on the oxidation of the isomer 2,3,6-trimethylphenol found that an activated carbon-supported Co(Phen)₂ catalyst showed significantly lower activity than its unsupported counterpart, indicating that the support can sometimes have an inhibitory effect or that the nature of the active site is altered. rsc.orgrsc.org The structure of the support and its surface chemistry, such as the presence of specific functional groups like pyridinic nitrogen on carbon surfaces, can be crucial for catalytic efficiency and selectivity. researchgate.net The use of mesoporous silica like SBA-15 as a support for V₂O₅ further highlights the ongoing research into designing effective catalyst-support systems for specific organic transformations. researchgate.net

Influence on Polymerization Processes (e.g., Poly(phenylene oxide) synthesis)

The compound "Acetic acid;2,3,5-trimethylphenol" represents a system where both a phenolic derivative and an organic acid are present. In the context of advanced chemical synthesis, particularly in polymerization processes, each component can exert a significant influence. While direct studies on the combined entity are not prevalent, the roles of 2,3,5-trimethylphenol and acetic acid in polymerization, specifically the synthesis of poly(phenylene oxide) (PPO), can be elucidated by examining their individual effects and by drawing parallels with structurally similar compounds.

The synthesis of PPO, a high-performance thermoplastic, typically proceeds via the oxidative coupling of 2,6-dimethylphenol (B121312). vot.pl The introduction of other phenolic compounds, such as trimethylphenols, can significantly alter the polymerization process and the final properties of the polymer. These compounds can act as comonomers, chain terminators, or modifiers of the reaction rate and polymer architecture.

While specific research on the impact of 2,3,5-trimethylphenol on PPO synthesis is limited, extensive studies on its isomer, 2,4,6-trimethylphenol (B147578) (2,4,6-TMP), provide valuable insights. Due to the blocked para-position, 2,4,6-TMP can function as a molecular weight regulator in the solution polymerization of 2,6-dimethylphenol. vot.pl The methyl group at the para-position prevents chain extension at that site, effectively terminating the growing polymer chain. This leads to a decrease in the molecular weight of the resulting PPO. vot.pl It is plausible that 2,3,5-trimethylphenol could play a similar role as a chain terminator or a comonomer, influencing the final molecular weight and properties of the polymer. The presence of a methyl group at the para-position in the 2,3,5-isomer is absent, which may lead to different reactivity and incorporation into the polymer chain compared to the 2,4,6-isomer.

Furthermore, research on the copolymerization of 2,6-dimethylphenol with another isomer, 2,3,6-trimethylphenol, has led to the development of copolymers with specific properties, indicating that trimethylphenols can be integrated into the PPO backbone. echemi.com

Acetic acid, on the other hand, can play a crucial role in the catalytic systems used for oxidative coupling polymerization. In copper-catalyzed reactions, which are common for PPO synthesis, the acidity of the medium can influence the catalyst's activity and the reaction kinetics. rsc.org Specifically, in the oxidation of phenols, copper(II) acetate in acetic acid has been used for ortho-acetoxylation, demonstrating the reactivity of this system. rsc.org In other instances of oxidative coupling of phenols, the addition of acetic acid has been shown to be advantageous, leading to improved reactivity and selectivity.

The following data tables, derived from studies on the influence of 2,4,6-trimethylphenol on the solution and precipitation polymerization of 2,6-dimethylphenol, illustrate the potential impact of a trimethylphenol on PPO synthesis. vot.pl

Table 1: Influence of 2,4,6-Trimethylphenol on the Yield and Molecular Weight of PPO (Solution Polymerization)

| Sample | 2,4,6-TMP (wt %) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Đ) |

| P-1 | 0 | 90.4 | 29,300 | 70,400 | 2.4 |

| P-2 | 0.5 | 88.7 | 21,100 | 58,900 | 2.8 |

| P-3 | 1.0 | 87.5 | 15,600 | 49,800 | 3.2 |

| P-4 | 1.5 | 86.3 | 9,800 | 38,700 | 3.9 |

| P-5 | 2.0 | 85.5 | 5,200 | 22,100 | 4.2 |

| P-6 | 2.2 | 85.2 | 4,600 | 20,700 | 4.5 |

Table 2: Influence of 2,4,6-Trimethylphenol on the Yield and Molecular Weight of PPO (Precipitation Polymerization)

| Sample | 2,4,6-TMP (wt %) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Đ) |

| P-7 | 0 | 94.2 | 20,400 | 46,900 | 2.3 |

| P-8 | 0.5 | 93.5 | 13,800 | 47,100 | 3.4 |

| P-9 | 1.0 | 92.8 | 12,500 | 43,200 | 3.5 |

| P-10 | 1.5 | 91.9 | 11,200 | 40,100 | 3.6 |

| P-11 | 2.2 | 91.3 | 10,200 | 37,600 | 3.7 |

These tables demonstrate that the addition of a trimethylphenol can lead to a controlled reduction in molecular weight, particularly in solution polymerization, and an increase in the polydispersity index. vot.pl While the specific effects of 2,3,5-trimethylphenol may differ due to its unique substitution pattern, these findings provide a strong indication of its potential role in modifying polymerization processes. The presence of acetic acid would likely further modulate the reaction by influencing the catalytic cycle.

Future Research Directions and Emerging Areas

Development of Novel Green Synthetic Routes

The industrial synthesis of 2,3,5-trimethylphenol (B45783) has traditionally relied on methods such as the methylation of m-cresol (B1676322) or the rearrangement of other trimethylphenol isomers. chemicalbook.comwikipedia.org A known method involves the rearrangement of 2,3,6-trimethylphenol (B1330405) using an aluminum trihalide catalyst. google.com Other routes include synthesis from 1,2,4-trimethylbenzene (B165218) and the alkylation of phenol (B47542) with methanol (B129727). foodb.caontosight.ai However, these conventional methods often involve harsh conditions, hazardous reagents, and the generation of significant waste. Future research is increasingly focused on developing "green" synthetic pathways that are more environmentally benign and economically viable.

Key areas for future investigation include:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of 2,3,5-trimethylphenol offers a promising green alternative. Research into engineered enzymes could lead to highly selective and efficient production under mild conditions, minimizing energy consumption and by-product formation.

Solid Acid Catalysts: Replacing corrosive and difficult-to-recycle catalysts like aluminum trihalide with reusable solid acid catalysts is a major goal. wikipedia.org Future work will likely focus on designing novel zeolites, heteropoly acids, and metal-organic frameworks (MOFs) with optimized pore structures and active sites for the selective methylation of phenols.

Flow Chemistry: Transitioning from batch processing to continuous flow reactors can significantly improve safety, efficiency, and scalability. Research in this area will explore the optimization of reaction parameters in microreactors to maximize yield and purity while minimizing solvent use and reaction time.

Use of Greener Solvents: The exploration of supercritical fluids (like CO2) and ionic liquids as reaction media can reduce the reliance on volatile organic compounds (VOCs).

Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes for 2,3,5-Trimethylphenol

| Feature | Traditional Synthesis (e.g., Rearrangement) | Emerging Green Routes (e.g., Biocatalysis) |

|---|---|---|

| Catalyst | Aluminum trihalide (Lewis acid) google.com | Enzymes, Solid Acids wikipedia.org |

| Solvents | Organic solvents | Water, Supercritical fluids, Ionic liquids |

| Conditions | High temperature and pressure | Mild (ambient temperature/pressure) |

| By-products | Significant, often hazardous | Minimal, often biodegradable |

| Sustainability | Low | High |

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of species concentration and reaction kinetics in real-time. Future research will leverage advanced spectroscopic probes for the in-situ monitoring of reactions involving acetic acid and 2,3,5-trimethylphenol.

Fiber-Optic Sensors: The development of robust fiber-optic probes, including those based on Surface Plasmon Resonance (SPR), can provide real-time data from within a reaction vessel. mdpi.com Research could focus on creating sensors with immobilized enzymes or specific recognition elements to track the formation of 2,3,5-trimethylphenol or its derivatives with high sensitivity. mdpi.com

Process Analytical Technology (PAT): Integrating techniques like Raman and Near-Infrared (NIR) spectroscopy directly into the reaction workflow is a key area of development. Online infrared spectroscopy has already proven effective for studying reactions involving acetic acid. researchgate.net Future work will aim to develop sophisticated chemometric models to deconvolve complex spectra from the reaction mixture, allowing for precise control over critical process parameters.

Fluorescent Probes: Designing novel turn-on fluorescent probes that are specifically activated upon reaction with phenolic hydroxyl groups or during specific bond formations can offer highly sensitive and selective monitoring. nih.gov These probes could be used to detect reaction endpoints or quantify low-level impurities.

Integration of Machine Learning in Predictive Chemical Synthesis

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the discovery of new synthetic pathways. nih.govsesjournal.com

Reaction Yield Prediction: By training deep neural networks (DNNs) on large datasets of chemical reactions, ML models can predict the yield of a reaction under various conditions (e.g., catalyst, solvent, temperature). sesjournal.com This can significantly reduce the number of experiments needed to optimize the synthesis of 2,3,5-trimethylphenol.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of novel 2,3,5-trimethylphenol derivatives. ijain.orgresearchgate.net For instance, ML can predict the antioxidant potential or material properties of new compounds before they are synthesized.

Retrosynthesis and Pathway Discovery: ML algorithms can analyze the structure of 2,3,5-trimethylphenol and propose novel and efficient synthetic routes that may not be obvious to human chemists. This approach combines reaction templates with learned chemical reactivity to identify the most plausible synthetic strategies. acs.org

Table 2: Application of Machine Learning in the Synthesis of 2,3,5-Trimethylphenol

| Machine Learning Application | Objective | Potential Impact |

|---|---|---|

| Yield Prediction | Maximize the output of 2,3,5-trimethylphenol synthesis. sesjournal.com | Reduced experimental cost and time. |

| Catalyst Selection | Identify the optimal catalyst for a specific transformation. | Improved reaction efficiency and selectivity. |

| Property Prediction (QSAR) | Forecast the properties of novel derivatives. ijain.org | Accelerated discovery of new materials. |

| Automated Synthesis | Control robotic platforms for autonomous reaction optimization. | High-throughput experimentation and discovery. |

Exploration of 2,3,5-Trimethylphenol Derivatives in Niche Material Science Applications

While 2,3,5-trimethylphenol is a known precursor to Vitamin E and an antioxidant in polymers, its derivatives hold potential for a range of high-performance, niche applications. guidechem.comgoogle.com

Advanced Polymers: Incorporating 2,3,5-trimethylphenol moieties into polymer backbones could lead to new materials with enhanced thermal stability, oxidative resistance, and specific optical properties. Research into creating novel polycarbonates, polyesters, or epoxy resins with these building blocks is a promising avenue.

Molecular Sensors: The phenolic group is an excellent platform for designing chemosensors. acs.org Derivatives of 2,3,5-trimethylphenol could be functionalized to create highly selective and sensitive sensors for metal ions, environmental pollutants, or biological analytes. The development of polymeric sensors based on these derivatives for gas-phase detection is also an area of interest. acs.org

Liquid Crystals: The rigid structure of the trimethyl-substituted benzene (B151609) ring could be exploited in the design of new liquid crystalline materials. By attaching suitable mesogenic groups, it may be possible to create novel compounds for display technologies or smart materials.

Deeper Understanding of Mechanistic Chemical Interactions at the Molecular Level

A fundamental understanding of the reaction mechanisms involving acetic acid and 2,3,5-trimethylphenol is crucial for controlling reaction outcomes and designing better processes.

Computational Chemistry: High-level density functional theory (DFT) calculations can be employed to elucidate reaction pathways, calculate transition state energies, and understand the role of catalysts at a molecular level. researchgate.net This can provide insights into the rearrangement mechanisms of trimethylphenol isomers or the specifics of esterification with acetic acid.

Mechanistic Studies of Interactions: The interaction between the hydroxyl group of the phenol and the carboxylic acid group of acetic acid is dominated by hydrogen bonding. Advanced spectroscopic techniques (e.g., 2D-NMR, cryo-spectroscopy) combined with computational modeling can provide a detailed picture of the pre-reaction complexes and intermediates that govern the reaction's progress.

Surface Chemistry: For reactions involving solid catalysts, understanding the adsorption and reaction of acetic acid and 2,3,5-trimethylphenol on the catalyst surface is key. Surface science techniques, such as temperature-programmed desorption (TPD) and reflection-absorption infrared spectroscopy (RAIRS), can reveal the nature of the surface-adsorbate interactions and the elementary steps of the catalytic cycle. researchgate.net

Q & A

Q. What are the established synthetic routes for 2,3,5-trimethylphenol and its derivatives in academic research?

- Methodological Answer : The synthesis of 2,3,5-trimethylphenol derivatives often involves oxidation and rearrangement steps. For example, 2,3,5-trimethyl-p-benzoquinone can be synthesized by oxidizing 2,3,5-trimethylphenol using iodine, sulfuric acid, and aqueous hydrogen peroxide at 23°C, achieving 90% yield . Alternative routes include acid-catalyzed rearrangements of quinol intermediates, though these may require inert atmospheres under basic conditions . Researchers should optimize reaction parameters (e.g., catalyst concentration, temperature) and confirm structures via spectroscopic methods (e.g., UV/Vis, NMR) .

Q. How can researchers characterize 2,3,5-trimethylphenol and its derivatives using spectroscopic methods?

- Methodological Answer : Structural elucidation typically employs a combination of:

- 1H-NMR and 13C-NMR : To identify proton environments and carbon frameworks.

- IR spectroscopy : For functional group analysis (e.g., phenolic -OH stretches at ~3200–3600 cm⁻¹).

- Mass spectrometry : To confirm molecular weights and fragmentation patterns.

- Elemental analysis : For validating purity and stoichiometry .

For example, 4-(2,3,5-trimethylphenoxy)phthalonitrile derivatives were characterized using these techniques after synthesis via nucleophilic displacement reactions .

Q. What HPLC methodologies are recommended for quantifying 2,3,5-trimethylphenol in complex matrices?

- Methodological Answer : Reverse-phase HPLC (RP-HPLC) on C18 columns with gradient elution (aqueous methanol/acetonitrile and 0.1–1% acetic acid) is effective. Detection at 280–285 nm enhances sensitivity for phenolic compounds. Internal standards like 2,4,6-trimethylphenol improve quantification accuracy in biological or environmental samples . Standard solutions in acetonitrile or methanol (100–1000 μg/mL) facilitate calibration .

Advanced Research Questions

Q. What factors influence the oxidation efficiency of 2,3,5-trimethylphenol to benzoquinone derivatives, and how can conflicting conversion data be resolved?

- Methodological Answer : Oxidation efficiency depends on:

- Catalyst type : Iodine/H2O2 systems yield 90% quinone , while electrochemical methods may offer eco-friendly alternatives but require optimization .

- Steric and electronic effects : Higher conversions for 2,3,5-trimethylphenol vs. bulky analogs (e.g., 2,6-di-tert-butylphenol) suggest steric hindrance impacts reactivity .

To resolve contradictions, systematically vary reaction conditions (solvent polarity, pH) and employ kinetic studies (e.g., time-resolved UV/Vis) to track intermediate formation .

Q. How can acid-catalyzed rearrangements be optimized for converting quinol intermediates into 2,3,5-trimethylhydroquinone without inert atmospheres?

- Methodological Answer : Acidic conditions (e.g., H2SO4 or BF3-etherate) promote quinol-to-hydroquinone rearrangements. To eliminate the need for inert atmospheres:

- Use protic acids (e.g., phosphoric acid) instead of bases to minimize oxidative side reactions.

- Conduct reactions under reduced pressure or with scavengers (e.g., ascorbic acid) to stabilize intermediates .

Monitor progress via TLC or in-situ IR to identify optimal termination points .

Q. What methodologies assess the antiproliferative activity of 2,3,5-trimethylphenol against microbial models?

- Methodological Answer :

- pGI50 assays : Measure growth inhibition in Tetrahymena pyriformis or similar models. Prepare test solutions in DMSO (e.g., 10 mM stock) and dose across a logarithmic concentration range .

- Cell viability assays : Use ATP-based luminescence or resazurin reduction in mammalian cell lines. Include controls (e.g., untreated cells, solvent-only) to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.